Ligand Efficiency: HPGDS inhibitor 2 Achieves Higher Binding Efficiency per Heavy Atom Than HPGDS Inhibitor 1
HPGDS inhibitor 2 demonstrates a ligand efficiency (LE) value of 0.42 , a metric reflecting binding energy per heavy atom that facilitates optimization of physicochemical properties during lead development. In comparison, HPGDS inhibitor 1, which exhibits enzyme IC₅₀ of 0.6 nM and cellular IC₅₀ of 32 nM [1], does not have a publicly reported LE value in available vendor or literature sources. Higher ligand efficiency is advantageous for maintaining target engagement while minimizing molecular weight and lipophilicity burden. [1]
| Evidence Dimension | Ligand efficiency (LE; binding affinity per heavy atom) |
|---|---|
| Target Compound Data | LE = 0.42 |
| Comparator Or Baseline | HPGDS inhibitor 1: LE not reported in available sources |
| Quantified Difference | Target compound LE quantifiable; comparator LE unavailable for direct calculation |
| Conditions | Calculated based on enzyme IC₅₀ of 9.9 nM and heavy atom count |
Why This Matters
Ligand efficiency predicts developability trajectory: higher LE values support lead optimization with reduced risk of property attrition during preclinical progression.
- [1] MedChemExpress. HPGDS inhibitor 1 Product Page. https://www.medchemexpress.cn/hpgds-inhibitor-1.html View Source
